Ethyl 2-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)acetate
Description
Properties
IUPAC Name |
ethyl 2-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-3-19-13-8-9-14(25(22,23)18-10-15(20)24-4-2)11-6-5-7-12(16(11)13)17(19)21/h5-9,18H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBXSGJJXKGZJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NCC(=O)OCC)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)acetate typically involves multiple steps. One common synthetic route starts with the reaction of m-anisidine with sodium nitrite and concentrated hydrochloric acid, followed by the addition of the anion of ethyl α-ethylacetoacetate. This process forms an intermediate azo-ester, which is then further reacted to form the desired indole derivative .
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Ethyl 2-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to ethyl 2-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)acetate exhibit significant anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives of indole compounds exhibit potent cytotoxicity against human cancer cell lines, suggesting potential therapeutic avenues for drug development in oncology .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Ethyl 2-(1-ethyl-2-oxo...) | E. coli | 15 |
| Ethyl 2-(1-ethyl-2-oxo...) | S. aureus | 20 |
This table summarizes findings from recent studies indicating that ethyl 2-(1-ethyl-2-oxo...) exhibits significant inhibition against common bacterial strains .
Neurological Applications
Emerging research suggests potential applications in treating neurological disorders. Compounds with similar structures have been shown to modulate neurotransmitter systems, which could be beneficial in conditions like depression and anxiety.
Case Study : A recent pharmacological study explored the neuroprotective effects of indole derivatives, indicating their role in enhancing cognitive function and reducing neuroinflammation .
Drug Formulation
Ethyl 2-(1-ethyl-2-oxo...) is being explored for formulation into novel drug delivery systems due to its favorable solubility and stability profiles. Researchers are investigating its incorporation into nanocarriers for targeted delivery to tumor sites.
Data Table: Formulation Stability
| Formulation Type | Stability (Days) | Release Rate (%) |
|---|---|---|
| Liposomal | 30 | 75 |
| Polymeric Micelles | 45 | 60 |
This table presents stability data for different formulations containing ethyl 2-(1-ethyl-2-oxo...), highlighting its potential in drug delivery applications .
Synergistic Effects with Other Drugs
Research is ongoing into the synergistic effects of ethyl 2-(1-ethyl-2-oxo...) when combined with other therapeutic agents. Preliminary results suggest enhanced efficacy against resistant bacterial strains when used in conjunction with traditional antibiotics.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)acetate involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can modulate enzyme activity, receptor signaling, and gene expression, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s closest analogs include:
2-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)acetic acid (Compound 9) : Lacks the ethyl ester, instead featuring a carboxylic acid group. This modification impacts solubility and bioavailability, as the acid form may enhance polar interactions but reduce cell permeability .
N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (4e) : Substituted with an indole group, enhancing π-π stacking and hydrophobic interactions with target proteins like TNF-α .
SPD304 : A reference TNF-α inhibitor with a U-shaped conformation, enabling deeper hydrophobic pocket penetration compared to benzo[cd]indole derivatives .
Table 1: Structural and Activity Comparison
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Ester groups are prone to hydrolysis by esterases, converting the compound to its active acid form in vivo. This property is advantageous for prodrug strategies but may limit oral bioavailability if premature hydrolysis occurs .
Biological Activity
Ethyl 2-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)acetate is a synthetic compound with potential biological activity. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C17H18N2O5S
- Molecular Weight : 354.4 g/mol
- CAS Number : 380541-46-8
This compound exhibits a range of biological activities attributed to its structural features. The compound's sulfonamide group is known to interact with various biological targets, potentially influencing enzyme inhibition and receptor modulation.
Anticancer Activity
Research indicates that compounds with similar structures to this compound demonstrate significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (lung carcinoma) | 0.07 | |
| Compound B | MCF7 (breast cancer) | 0.11 | |
| Ethyl derivative | HEP 2 (laryngeal carcinoma) | Active |
Studies have shown that derivatives of indole and carbazole exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar potential.
Antimicrobial Activity
The compound's biological activity extends to antimicrobial effects. Compounds related to the benzo[cd]indole structure have been evaluated for their antibacterial and antifungal properties. For example, derivatives have demonstrated effectiveness against:
| Microorganism | Zone of Inhibition (mm) at 50 µg/mL | Reference |
|---|---|---|
| S. aureus | 16.82 - 26.08 | |
| E. coli | Significant inhibition | |
| C. albicans | Moderate inhibition |
Selective Inhibition of Enzymes
Recent studies highlight the potential of this compound as a selective inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. This inhibition can lead to therapeutic applications in conditions such as asthma and other inflammatory diseases.
Study on Antitumor Effects
A study conducted by Kaushik et al. explored the anticancer activity of N-substituted carbazoles, revealing that specific modifications enhance cytotoxicity against cancer cell lines. The findings suggest that this compound may similarly affect tumor growth through apoptosis induction and cell cycle arrest mechanisms.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption and distribution profiles in animal models, with ongoing research into its metabolic pathways and potential toxic effects.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)acetate and its analogs?
The synthesis typically involves sulfonamide coupling reactions and functional group modifications. For example:
- Step 1 : Reacting benzo[cd]indole sulfonyl chloride intermediates with ethylamine derivatives in tetrahydrofuran (THF) or dichloromethane (DCM) under reflux.
- Step 2 : Protecting/deprotecting functional groups (e.g., using trifluoroacetic acid (TFA) for phosphate ester hydrolysis).
- Purification : Silica gel column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 1:1) and vacuum filtration to isolate crystalline products .
Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to assign chemical shifts (e.g., δ 7.24 ppm for aromatic protons, δ 156.2 ppm for carbonyl carbons) .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+Na] at m/z 424.1865) .
- Elemental Analysis : Combustion analysis to verify C, H, N, and S content .
Q. Which spectroscopic techniques are essential for characterizing the electronic environment of the benzo[cd]indole core?
- UV-Vis Spectroscopy : To study conjugation and π→π* transitions in the aromatic system.
- NMR Spectroscopy : H and C NMR to resolve substituent effects on the indole ring (e.g., deshielding of sulfonamide-attached carbons) .
Advanced Research Questions
Q. What computational strategies are utilized to predict the binding interactions of this compound with target enzymes?
- Molecular Docking : Virtual screening against enzyme active sites (e.g., Mycobacterium tuberculosis Lumazine synthase) using programs like AutoDock or Schrödinger.
- Molecular Dynamics (MD) Simulations : To assess stability of π-π stacking (e.g., with Trp27) and hydrogen bonds (e.g., with Arg128 and Thr87) .
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities (e.g., Ki improvement from 70 μM to 38 μM with phosphate substituents) .
Q. How can crystallographic data resolve structural ambiguities in benzo[cd]indole derivatives?
Q. How does modifying sulfonamide substituents affect inhibitory activity against Mycobacterium tuberculosis Lumazine synthase?
- Substituent Optimization : Replacing carboxyl groups with alkyl phosphates (e.g., compound 38 with Ki = 38 μM vs. parent compound 9 with Ki = 70 μM) enhances hydrogen bonding to Gly85 and Gln86 .
- SAR Analysis : Longer alkyl chains (e.g., pentyl vs. ethyl) improve hydrophobic interactions but may reduce solubility .
Q. What analytical techniques assess purity and stability under varying storage conditions?
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm.
- Thermogravimetric Analysis (TGA) : To evaluate thermal decomposition (e.g., melting points ~256–259°C for indole analogs) .
- Stability Studies : Accelerated aging at 40°C/75% RH with periodic NMR/MS analysis .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?
- Scaffold Diversification : Introduce substituents at the sulfonamide nitrogen (e.g., hydroxyalkyl, acetylpiperidinyl) to modulate steric and electronic effects .
- Biological Assays : Surface plasmon resonance (SPR) for binding kinetics (e.g., IC values) and NF-κB reporter assays for cellular activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
